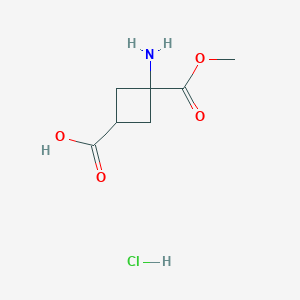![molecular formula C21H19FN2O3S B2488673 (E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868154-61-4](/img/structure/B2488673.png)
(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions starting from basic building blocks to achieve the complex structure of the target molecule. For instance, the reaction of thiocarbamoyl derivatives with metal ions like Co(II), Cu(II), and Zn(II) has been explored to synthesize related complexes exhibiting significant biological activities (Sherif & Hosny, 2014). Additionally, the synthesis of closely related azo-Schiff bases through the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with aldehydes in methanol under reflux conditions highlights the complexity and versatility of the synthetic routes employed (Menati et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various analytical techniques. For example, X-ray diffraction methods have confirmed the planar geometric structure with slight deviations and intermolecular hydrogen bonding for a similar compound, indicating the importance of structural analysis in understanding the chemical properties and potential interactions of these molecules (Menati et al., 2020).
Chemical Reactions and Properties
Ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and related compounds participate in a variety of chemical reactions, leading to the formation of complexes with significant biological activities. The interaction with metal ions and the ability to form Schiff bases are notable reactions that influence the chemical properties and potential applications of these compounds (Sherif & Hosny, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under various conditions. While specific data on the compound may not be readily available, the analysis of similar compounds through techniques like X-ray diffraction provides valuable insights into their physical characteristics (Menati et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are essential for exploring the versatility and applications of these molecules. Studies on related compounds have shown a variety of chemical behaviors that highlight the potential for further chemical modifications and the development of new compounds with enhanced properties (Sherif & Hosny, 2014).
Wissenschaftliche Forschungsanwendungen
Anti-Rheumatic Potential
Ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have been synthesized and evaluated for their potential in treating rheumatic diseases. These compounds have demonstrated significant antioxidant, analgesic, and anti-rheumatic effects in vivo, particularly the copper complex (Sherif & Hosny, 2014).
Applications in Azo-Schiff Base Synthesis
This compound has been used in the synthesis of new azo-Schiff bases. These bases have significant potential in various scientific fields, such as dye and pigment synthesis, due to their unique structural and spectral properties (Menati et al., 2020).
Use in Disperse Dye Synthesis
The compound has applications in synthesizing azo dyes, especially in the context of polyester coloration. These dyes exhibit good coloration and fastness properties, making them suitable for various industrial applications (Sabnis & Rangnekar, 1989).
Synthesis of Hetaryl-Tetrahydrobenzo[b]Thiophenes
It plays a crucial role in the efficient synthesis of 3-hetaryl-4,5,6,7-tetrahydrobenzo[b]thiophenes, which are valuable in the development of novel pharmaceuticals and other chemical products (Sabnis & Rangnekar, 1992).
Anticancer Agent Development
This compound has been utilized in the synthesis of novel anticancer agents. Specifically, derivatives of ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown promising results against various cancer cell lines, highlighting their potential in cancer therapy (Sroor et al., 2020).
Antimicrobial Activity
Derivatives of this compound have demonstrated notable antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Hemdan & Abd El-Mawgoude, 2015).
Polymer Synthesis and Antibacterial Properties
This compound has been instrumental in the synthesis of novel polymers with unique antibacterial properties. These polymers and their copolymers have shown moderate biological activity, opening new avenues in materials science (Elsabee et al., 2011).
Eigenschaften
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(4-fluorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c1-2-27-21(26)18-16-5-3-4-6-17(16)28-20(18)24-19(25)14(12-23)11-13-7-9-15(22)10-8-13/h7-11H,2-6H2,1H3,(H,24,25)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPQDJSIZGQZNY-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(C=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)

![4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2488596.png)

![1-(3-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2488600.png)

![N-methyl-1-[4-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2488604.png)
![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2488605.png)

![N-[(2-Cyclopropylpyrimidin-5-yl)methyl]-N-[(2-methylphenyl)methyl]sulfamoyl fluoride](/img/structure/B2488608.png)
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B2488610.png)

